isoescin Ia
Overview
Description
Isoescin Ia is a triterpenoid saponin isolated from the seeds of Aesculus chinensis . It has been identified as an anti-HIV-1 protease agent .
Synthesis Analysis
While specific synthesis methods for isoescin Ia were not found, a study has reported a method for the simultaneous determination of escin Ia and isoescin Ia in rat plasma, urine, feces, and bile samples . This method involves the extraction of analytes and telmisartan (an internal standard) by solid-phase extraction on C18 cartridges .
Scientific Research Applications
Pharmacokinetics and Bioavailability
- Wu et al. (2012) conducted a study to investigate the pharmacokinetics and bioavailability of escin Ia and isoescin Ia, two key active ingredients in escin derived from horse chestnut seeds. This study established a sensitive LC-MS/MS method and evaluated the pharmacokinetics of these compounds in rats. It found significant pharmacokinetic differences between sodium escinate and pure escin Ia and isoescin Ia, suggesting that the administration of herbal preparations of escin may offer a longer duration of action than single isomers (Wu et al., 2012).
Preparative Purification
- Wei et al. (2005) isolated and purified four isomeric bioactive saponin compounds including isoescin Ia from the seeds of Aesculus chinensis by preparatory high-performance liquid chromatography (Pre-HPLC). This method was noted for its efficiency and high purity yield, indicating its potential for large-scale production of these compounds (Wei et al., 2005).
Pharmacokinetic Study by LC-MS/MS
- Zhang et al. (2011) developed a rapid and sensitive LC-MS/MS method for the simultaneous determination of escin Ia and isoescin Ia in various biological samples. This method was applied to a pharmacokinetic study in Wistar rats after intravenous administration of escin Ia, highlighting its usefulness in pharmacokinetic studies of these compounds (Zhang et al., 2011).
Biotransformation and Anti-Tumor Activities
- Yang et al. (2004) explored the biotransformation of escin Ia by human intestinal bacteria and Lactobacillus brevis. The study found that escin Ia could be converted into isoescin Ia and other compounds, one of which, desacylescin I, showed potential inhibitory effects on tumor cell growth. This suggests that escin Ia can act as a prodrug, with its structure being convertible by human intestinal bacteria (Yang et al., 2004).
Quality Control Method for Medicinal Plants
- Abudayeh et al. (2015) developed a method to quantify four major saponins, including isoescin Ia, in extracts of horse chestnut seeds. This high-performance liquid chromatography-diode array detector (HPLC-DAD) method provided a reliable way for quality control in medicinal plants, which is crucial for ensuring the consistency and efficacy of herbal medicines (Abudayeh et al., 2015).
Inhibition of HIV-1 Protease
- Masao (2007) investigated the inhibitory effect of escins, including isoescin Ia, on HIV-1 protease. The study found that certain escins and derivatives had significant inhibitory effects against HIV-1 protease, suggesting potential applications in antiviral therapy (Masao, 2007).
Safety And Hazards
Future Directions
Research involving escin, a major triterpene saponin isolated from horse chestnut seeds that includes isoescin Ia, has shown potential in the treatment and post-treatment of various diseases, including cancer . Future research directions may involve further exploration of escin’s therapeutic profile .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoescin IA | |
CAS RN |
219944-39-5 | |
Record name | Isoescin IA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOESCIN IA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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